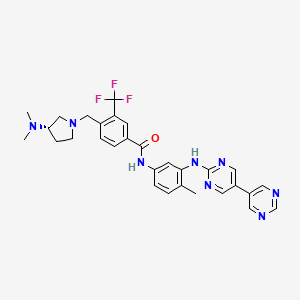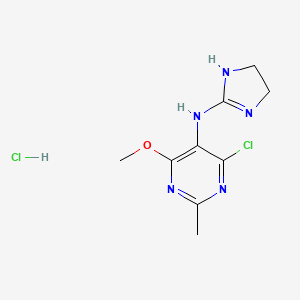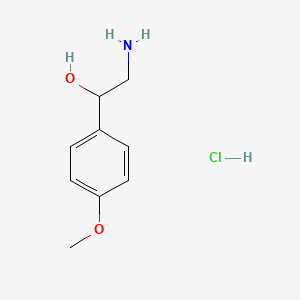
Bromure de triphénylsulfonium
Vue d'ensemble
Description
Triphenylsulfonium Bromide is a chemical compound with the CAS Number: 3353-89-7 . It has a molecular weight of 343.29 . It is used extensively within the biomedical field as a highly potent photoinitiator, stimulating radical polymerization reactions .
Synthesis Analysis
Triphenylsulfonium Bromide can be synthesized using a two-step process involving an aryl Grignard reagent reacted with a diarylsulfoxide in a solvent which is a mixture of aliphatic and aromatic hydrocarbons . Another method involves a reaction of phenylmagnesium bromide in diethyl ether, followed by the addition of diphenylsulfoxide .
Molecular Structure Analysis
The molecular formula of Triphenylsulfonium Bromide is C18H15BrS . The InChI key is VMJFYMAHEGJHFH-UHFFFAOYSA-M .
Chemical Reactions Analysis
Upon irradiation, the sulfonium units in the polymer effectively decompose to generate sulfonic acid . The products from the 193 nm irradiation of triphenylsulfonium nonaflate (TPS) embedded in a poly (methyl methacrylate) (PMMA) film have been characterized .
Physical And Chemical Properties Analysis
Triphenylsulfonium Bromide is a white to almost white powder to crystal . It has a melting point of 293°C .
Applications De Recherche Scientifique
Initiateurs de polymérisation
Le TPSB est largement utilisé comme initiateur de polymérisation en raison de sa capacité à générer des radicaux libres dans des conditions thermiques ou photochimiques . Cette propriété est particulièrement utile dans la production de polymères où une initiation contrôlée est cruciale.
Synthèse organique
En synthèse organique, le TPSB sert de réactif de transfert de soufre. Il peut introduire des groupes sulfonium dans des molécules organiques, qui peuvent ensuite subir d'autres transformations chimiques .
Photolithographie
Le TPSB est utilisé en photolithographie pour la production de circuits microélectroniques. Il agit comme un générateur de photoacide qui libère de l'acide lorsqu'il est exposé à la lumière, permettant le développement de motifs fins sur des plaquettes semi-conductrices .
Diodes électroluminescentes (LED)
Dans le domaine de l'électronique, le TPSB est utilisé pour améliorer les performances des diodes électroluminescentes (LED) à base de polymères. Il améliore l'injection et le transport de charge, conduisant à des dispositifs avec des tensions de mise sous tension plus basses et une luminance accrue .
Photoresists
Le TPSB est un composant clé des photoresists, des matériaux sensibles à la lumière utilisés dans des procédés comme la photolithographie et la photogravure pour former un revêtement en motifs sur une surface .
Chimie médicinale
En chimie médicinale, le TPSB est étudié pour son potentiel dans la conception et la découverte de médicaments. Son motif structural se retrouve dans divers composés biologiquement actifs et peut être utilisé pour modifier les propriétés pharmacocinétiques .
Mécanisme D'action
Target of Action
Triphenylsulfonium Bromide is a photoacid generator employed in photolithography . It is primarily targeted at the poly (methyl methacrylate) (PMMA) film .
Mode of Action
The mode of action of Triphenylsulfonium Bromide involves the irradiation of the compound embedded in a PMMA film . The irradiation process is performed at 193 nm . This process leads to the formation of photoproducts .
Biochemical Pathways
The biochemical pathways of Triphenylsulfonium Bromide involve both in-cage and cage-escape products . These are formed most likely by the heterolysis or homolysis of sulfur–carbon bonds . The heterolysis pathway produces a phenyl cation and diphenylsulfide, whereas a diphenylsulfinyl radical cation and a phenyl radical are the expected products from homolysis . Recombination reactions of the different fragments yield 2-, 3- and 4- (phenylthio)biphenyl with one equivalent of acid . After cage-escape, the fragments react with the solvent or with fragments from another Triphenylsulfonium Bromide molecule or other contaminants, generating diphenylsulfide, biphenyl, and acid .
Pharmacokinetics
It is known that the compound has good solubility in polar organic solvents such as ethanol, acetone, and dimethyl sulfoxide . This solubility can influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of Triphenylsulfonium Bromide is the formation of photoproducts . Two previously unreported photoproducts, triphenylene and dibenzothiophene, were detected . Additionally, it was suggested that Triphenylsulfonium Bromide fragments had been incorporated into the polymer film .
Action Environment
The action environment of Triphenylsulfonium Bromide can greatly influence its efficacy and stability. For instance, the irradiation of acetonitrile solutions containing 10% w/v PMMA and 1% w/v Triphenylsulfonium Bromide in a 1 cm-path-length cuvette showed only a trace amount of triphenylene or dibenzothiophene . This indicates that topochemical factors, which are influenced by the environment, were important for the formation of these molecules .
Safety and Hazards
Propriétés
IUPAC Name |
triphenylsulfanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15S.BrH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJFYMAHEGJHFH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40475177 | |
| Record name | Triphenylsulfonium Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40475177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3353-89-7 | |
| Record name | Sulfonium, triphenyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3353-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triphenylsulfonium Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40475177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triphenylsulfonium Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Triphenylsulfonium Bromide useful in photochemical applications?
A: Triphenylsulfonium Bromide is a photoacid generator (PAG). [] When exposed to light, it undergoes photolysis, generating a strong Brønsted acid. This property makes it valuable in various applications, such as photopolymerization and photoresist technology. []
Q2: How does the counterion of Triphenylsulfonium salts affect their photochemical reactivity?
A: Research shows that the counterion significantly influences the photochemical behavior of Triphenylsulfonium salts. [] For example, during photolysis in the solid state, the ratio of in-cage to cage-escape products varies depending on the counterion. Triphenylsulfonium Bromide, specifically, shows a preference for the cage-escape reaction, particularly in concentrated solutions. [] This difference in reactivity is attributed to the varying abilities of the counterions to stabilize the intermediate species formed during photolysis.
Q3: Can you explain the mechanism of photoproduct formation in Triphenylsulfonium Bromide?
A: Upon light absorption, Triphenylsulfonium Bromide undergoes homolytic cleavage of the carbon-sulfur bond, generating a phenyl radical and a diphenylsulfide radical cation. These radicals can either recombine within the solvent cage (in-cage reaction) to form phenylthiobiphenyl isomers or escape the solvent cage (cage-escape reaction) to form diphenylsulfide. [] The specific reaction pathway and the ratio of the products are influenced by factors like solvent polarity, concentration, and the nature of the counterion.
Q4: Are there any spectroscopic data available for Triphenylsulfonium Tosylate, a related compound?
A: Yes, research indicates that both FT-IR and 1H NMR spectra have been used to characterize Triphenylsulfonium Tosylate. [] These techniques provide valuable information about the compound's structure and bonding, supporting its successful synthesis from Triphenylsulfonium Bromide via silver salt replacement.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



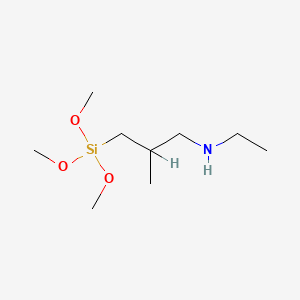
![Rucl2[(S)-xylbinap][(S,S)-dpen]](/img/structure/B1589699.png)
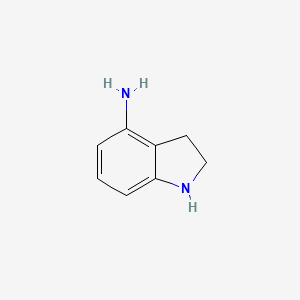
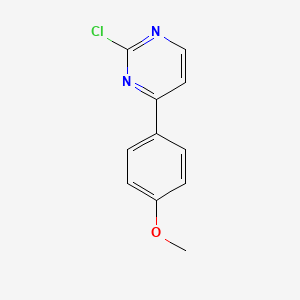
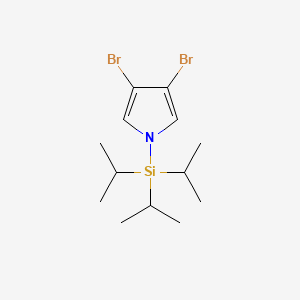
![4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B1589704.png)

